4-iodo-5-methyl-3-nitro-1H-pyrazole

Analytical Chemistry Quality Control Procurement Specification

This polysubstituted pyrazole is an essential electrophilic partner for Pd‑catalyzed cross‑coupling, using the iodo leaving group at C‑4 to introduce aryl/heteroaryl groups. The electron‑withdrawing nitro and electron‑donating methyl groups create a distinct steric/electronic profile, critical for SAR campaigns. Additional diversification is available at the free N1 position. Direct supply for early discovery and library synthesis.

Molecular Formula C4H4IN3O2
Molecular Weight 253.00
CAS No. 1281872-29-4
Cat. No. B3096422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-5-methyl-3-nitro-1H-pyrazole
CAS1281872-29-4
Molecular FormulaC4H4IN3O2
Molecular Weight253.00
Structural Identifiers
SMILESCC1=NNC(=C1I)[N+](=O)[O-]
InChIInChI=1S/C4H4IN3O2/c1-2-3(5)4(7-6-2)8(9)10/h1H3,(H,6,7)
InChIKeyILMYFUHJLRTOGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-5-methyl-3-nitro-1H-pyrazole (CAS 1281872-29-4): A Key Synthetic Building Block


4-Iodo-5-methyl-3-nitro-1H-pyrazole (CAS 1281872-29-4) is a polysubstituted heterocyclic compound characterized by a pyrazole core with an iodine atom at the 4-position, a methyl group at the 5-position, and a nitro group at the 3-position [1]. This specific arrangement of electron-withdrawing (nitro, iodo) and electron-donating (methyl) substituents makes it a specialized building block in organic synthesis [2]. Its primary value lies in the iodine atom, which serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures for pharmaceutical and agrochemical research [3].

The Strategic Rationale for Sourcing 4-Iodo-5-methyl-3-nitro-1H-pyrazole (CAS 1281872-29-4)


The assumption that other 4-iodopyrazole or nitropyrazole derivatives are interchangeable with 4-iodo-5-methyl-3-nitro-1H-pyrazole for procurement purposes is scientifically unsound. The compound's specific substitution pattern (4-I, 5-Me, 3-NO2) creates a unique steric and electronic environment that directly dictates its reactivity profile, selectivity in cross-coupling reactions, and the physicochemical properties of the resulting products [1]. Even minor alterations, such as the absence of the 5-methyl group (e.g., 4-iodo-3-nitro-1H-pyrazole) or the alkylation of the N1 position (e.g., 1-ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole), will lead to different molecular geometry, altered lipophilicity, and distinct metabolic pathways in biological systems, thereby derailing a structure-activity relationship (SAR) study or synthetic sequence .

Technical Differentiators: Quantifiable Advantages of 4-Iodo-5-methyl-3-nitro-1H-pyrazole


Procurement Advantage: Molecular Weight and Purity Specifications of 4-Iodo-5-methyl-3-nitro-1H-pyrazole

When comparing technical data sheets, the target compound exhibits a unique molecular identity and a consistent commercial purity specification. The molecular formula is C4H4IN3O2, yielding a molecular weight of approximately 253.00 g/mol [1]. Commercial vendors, such as AKSci, report a minimum purity specification of 95% for this specific CAS number . In comparison, its N1-ethyl analog (CAS 1354705-45-5) has a significantly higher molecular weight of 281.05 g/mol . This 28.05 g/mol difference is a critical quantifiable differentiator for weighing, stoichiometric calculations, and formulation, ensuring that procuring the correct CAS number prevents costly synthetic errors.

Analytical Chemistry Quality Control Procurement Specification

Comparison of Steric Bulk: The Absence of N1-Substitution in 4-Iodo-5-methyl-3-nitro-1H-pyrazole

A key structural differentiator is the unsubstituted N1 position on the pyrazole ring. This provides an unencumbered hydrogen-bond donor site, which is crucial for interaction with biological targets. In contrast, analogs like 1-ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole (CAS 1354705-45-5) or the 1-propyl derivative have a bulky alkyl group at this position, which fundamentally alters molecular recognition, lipophilicity (LogP), and metabolic stability . While direct LogP values for the target compound are not available, the presence of the N1-H hydrogen bond donor is a qualitative differentiator supported by the general class behavior of pyrazoles as more lipophilic and metabolically stable bioisosteres of phenol .

Medicinal Chemistry Cross-Coupling SAR Studies

Synthetic Accessibility: Yield in the Nitrodeiodination of Iodopyrazoles

The target compound can be synthesized or further functionalized using a silica-sulfuric acid catalyzed nitrodeiodination procedure [1]. This method is reported to provide nitropyrazoles in good to excellent yields from iodopyrazoles. This suggests that the 4-iodo position can be selectively transformed, offering a potential synthetic advantage over non-iodinated or brominated analogs, which may require harsher or less selective conditions [1]. While yields for this specific compound are not reported in the public domain, the class-level inference is that the iodine atom is a superior leaving group in this transformation compared to other halogens, enabling more efficient synthesis of downstream nitropyrazole derivatives.

Process Chemistry Synthetic Methodology Catalysis

High-Value Applications for 4-Iodo-5-methyl-3-nitro-1H-pyrazole in Scientific Research


Precursor for Synthesis of Complex Heterocycles via Cross-Coupling

This compound is ideally suited for use as an electrophilic coupling partner in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. The 4-iodo substituent is a premier leaving group for these transformations, allowing for the efficient and selective introduction of aryl, heteroaryl, or alkynyl groups at the pyrazole 4-position [1]. This is a core application for building diverse libraries of drug-like molecules for medicinal chemistry programs.

Starting Material for the Synthesis of 4-Nitropyrazole Derivatives

As indicated by the nitrodeiodination methodology, this compound can be a key intermediate for generating other nitropyrazoles. The iodine acts as a convertible handle, which under specific catalytic conditions, can be replaced by a nitro group, enabling access to other valuable building blocks that are difficult to obtain directly [2].

Core Scaffold for Structure-Activity Relationship (SAR) Studies

The unsubstituted N1 position offers a crucial site for further diversification, allowing medicinal chemists to explore the impact of N-alkylation or N-arylation on biological activity and pharmacokinetic properties. This compound's specific combination of substituents makes it a valuable starting point for SAR campaigns focused on pyrazole-based therapeutic targets [3].

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